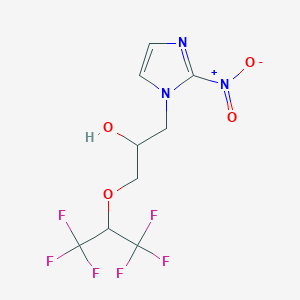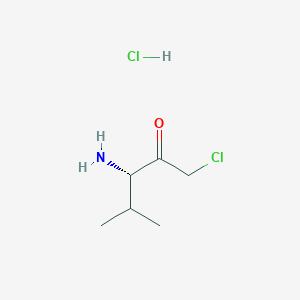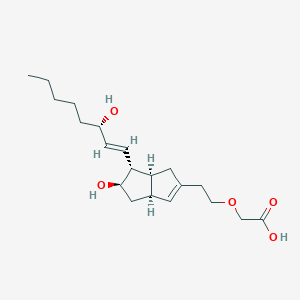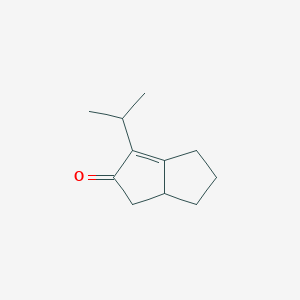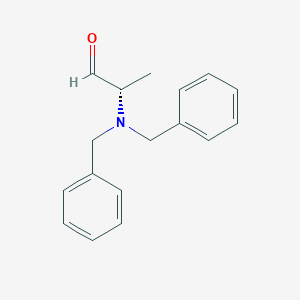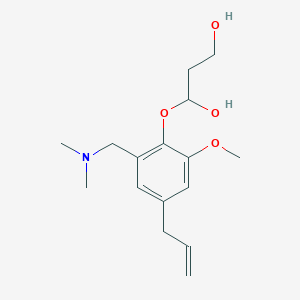
3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol, also known as ADMMDP, is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Wirkmechanismus
The mechanism of action of 3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in cell growth and proliferation. 3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is involved in DNA replication and cell division. Additionally, 3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell signaling and regulation.
Biochemische Und Physiologische Effekte
3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol can inhibit cell growth and induce cell death in cancer cells. Additionally, 3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol has been shown to have anti-inflammatory properties and has been studied as a potential treatment for inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol is its potential as a therapeutic agent for various diseases. Additionally, 3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol has been shown to have low toxicity in vitro and in vivo studies. However, there are also limitations to using 3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol in lab experiments. 3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol is not water-soluble, which can make it difficult to administer in certain experimental settings. Additionally, 3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol has not been extensively studied in vivo, so its safety and efficacy in humans are not yet fully understood.
Zukünftige Richtungen
There are many potential future directions for research on 3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol. One area of research is to further investigate its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Additionally, future research could focus on developing new synthesis methods for 3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol that are more efficient and cost-effective. Finally, future research could focus on developing new formulations of 3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol that are more water-soluble and easier to administer in experimental settings.
Conclusion:
In conclusion, 3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol is a chemical compound that has shown promise in various scientific research applications. Its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders, makes it an important area of research. While there are limitations to using 3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol in lab experiments, its low toxicity and potential efficacy make it a valuable compound for further study. Future research on 3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol could lead to new treatments for a variety of diseases and disorders.
Synthesemethoden
3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol can be synthesized using a multi-step process involving the reaction of 4-allyl-2-bromoanisole with formaldehyde and dimethylamine. The resulting intermediate is then reacted with 1,3-dibromopropane to form 3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol. This synthesis method has been optimized to produce high yields of pure 3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol.
Wissenschaftliche Forschungsanwendungen
3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol has been studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of medicinal chemistry. 3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol has been shown to have anti-cancer properties and has been studied as a potential treatment for various types of cancer, including breast cancer, lung cancer, and prostate cancer. Additionally, 3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol has been studied as a potential treatment for Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
102612-75-9 |
|---|---|
Produktname |
3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol |
Molekularformel |
C16H25NO4 |
Molekulargewicht |
295.37 g/mol |
IUPAC-Name |
1-[2-[(dimethylamino)methyl]-6-methoxy-4-prop-2-enylphenoxy]propane-1,3-diol |
InChI |
InChI=1S/C16H25NO4/c1-5-6-12-9-13(11-17(2)3)16(14(10-12)20-4)21-15(19)7-8-18/h5,9-10,15,18-19H,1,6-8,11H2,2-4H3 |
InChI-Schlüssel |
BJWVCKOHOCBKTF-UHFFFAOYSA-N |
SMILES |
CN(C)CC1=C(C(=CC(=C1)CC=C)OC)OC(CCO)O |
Kanonische SMILES |
CN(C)CC1=C(C(=CC(=C1)CC=C)OC)OC(CCO)O |
Synonyme |
1,3-Propanediol, 3-(4-allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy )- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



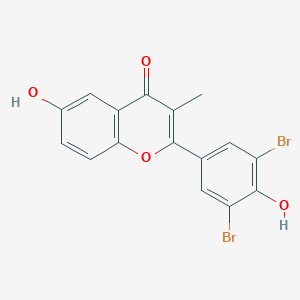
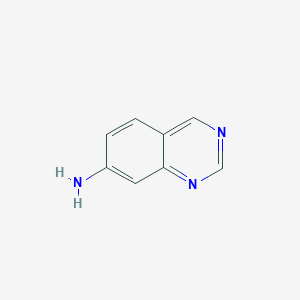
![4-amino-4,5-dihydro-6H-cyclopenta[b]thiophen-6-one hydrochloride](/img/structure/B11222.png)
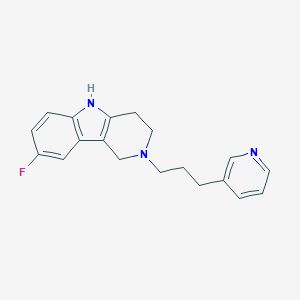
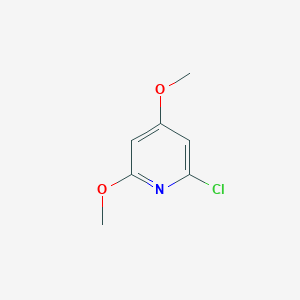
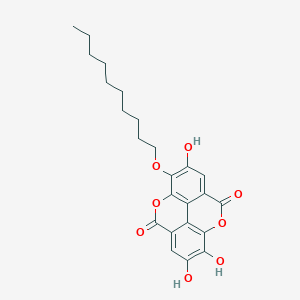
![4,5-Diethyl[1,1'-biphenyl]-3-ol](/img/structure/B11231.png)
